CYP1A2 Enzyme Inhibition: 7-Bromo-2-amine vs. 4-Chloro-2-amine Regioisomers Exhibit Divergent Cytochrome P450 Inhibition Profiles
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has been specifically identified as an inhibitor of cytochrome P450 enzyme CYP1A2 . This CYP1A2 engagement profile differentiates it from the 4-chloro-2-amine regioisomer (CAS 943736-58-1, CK1ε-selective inhibitor), which has not been associated with CYP1A2 inhibition in available literature . The biological target shift from kinase (CK1ε for 4-Cl) to metabolizing enzyme (CYP1A2 for 7-Br) demonstrates that halogen position, rather than scaffold alone, dictates pharmacological target class.
| Evidence Dimension | Primary biological target / enzyme inhibition |
|---|---|
| Target Compound Data | CYP1A2 inhibition (quantitative IC₅₀ not publicly reported; qualitative inhibition confirmed) |
| Comparator Or Baseline | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1): CK1ε-selective kinase inhibitor; CYP1A2 inhibition not reported |
| Quantified Difference | Target class divergence: CYP metabolizing enzyme (7-Br) vs. serine/threonine kinase CK1ε (4-Cl); no quantitative IC₅₀ head-to-head data available |
| Conditions | CYP1A2 enzyme inhibition assay (specific experimental conditions not detailed in public domain) |
Why This Matters
For preclinical ADME/Tox profiling studies, the 7-bromo-2-amine regioisomer provides a CYP1A2-active probe compound, whereas the 4-chloro analog serves kinase-focused programs—procuring the wrong regioisomer leads to target class mismatch.
